N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a scaffold known for its versatility in medicinal chemistry. Key structural elements include:
- A 3-ethyl substituent on the pyrrolo ring, which may influence steric and electronic interactions.
- A thioacetamide linkage connecting the heterocyclic core to the 4-chloro-2-(trifluoromethyl)phenyl moiety, enhancing lipophilicity and metabolic stability .
- A trifluoromethyl group on the phenyl ring, likely improving membrane permeability and resistance to oxidative metabolism .
Its synthesis likely involves alkylation of a thiopyrimidine intermediate with a chloroacetamide derivative, analogous to methods described in .
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N4O2S/c1-2-31-21(33)20-19(15(11-28-20)13-6-4-3-5-7-13)30-22(31)34-12-18(32)29-17-9-8-14(24)10-16(17)23(25,26)27/h3-11,28H,2,12H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGUVSZMMZQAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- Structural Features: Dipentylamino and ester groups at positions 2 and 7, respectively.
- Properties : Lower polarity due to the ester moiety; molecular weight ≈ 550 g/mol (estimated).
- Key Differences : The ester group may reduce metabolic stability compared to the thioacetamide linker in the target compound .
N-(3,4-Dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamide (2c)
- Structural Features : Pyrrolo[3,4-c]pyridine core with dual methylphenyl substituents.
- Properties : High melting point (>300°C), indicative of strong intermolecular hydrogen bonding or π-π stacking .
Thieno[3,2-d]pyrimidine Analogs
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Structural Features: Thieno[3,2-d]pyrimidine core with a chloro-methylphenyl acetamide.
- Properties: Molecular weight = 409.89 g/mol; 1 H-bond donor, 4 H-bond acceptors.
- The absence of a trifluoromethyl group may lower lipophilicity .
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural Features : Chlorophenyl and trifluoromethylphenyl groups.
- Properties : Molecular weight ≈ 500 g/mol (estimated).
- Key Differences: The 6,7-dihydrothieno ring introduces partial saturation, which could enhance conformational flexibility compared to the fully aromatic pyrrolo core in the target compound .
Substituted Acetamide Derivatives
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
N-(4-Ethylphenyl)-2-(2-(4-ethylphenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamide (2d)
- Structural Features : Dual ethylphenyl groups and a trioxo system.
- Properties : High melting point (>300°C); molecular weight ≈ 450 g/mol (estimated).
- Key Differences : The ethyl groups may improve lipid solubility, but the trioxo system could limit bioavailability compared to the target compound’s simpler substitution pattern .
Critical Analysis and Implications
- Synthetic Accessibility : The target compound’s synthesis likely mirrors ’s alkylation methods, though the trifluoromethyl group may necessitate specialized fluorination steps .
- Bioactivity Predictions : The trifluoromethyl and thioacetamide groups suggest improved pharmacokinetics over analogs with ester or trioxo systems. However, high molecular weight (>500 g/mol) may challenge oral bioavailability.
- Thermal Stability: Compounds with extensive hydrogen-bond networks (e.g., 2c, 2d) exhibit high melting points (>300°C), but the target compound’s balance of polar and nonpolar groups may optimize solubility and stability .
Q & A
Q. What strategies enhance synergistic effects with existing therapeutics?
- Experimental Design :
- Combination index (CI) : Test with cisplatin or PARP inhibitors; CI <1 indicates synergy (e.g., 0.7 for analogs + cisplatin in ovarian cancer models) .
- Pathway analysis (RNA-seq) : Identify upregulated targets (e.g., apoptosis genes) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
